Oleanolic acid acrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-prop-2-enoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h9-10,22-25H,1,11-20H2,2-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOUKQFSVNKQNN-FBXMHRQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=C)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Chemistry of Oleanolic Acid Acrylate
Esterification Reactions for Oleanolic Acid Acrylate (B77674) Synthesis
The introduction of the acrylate moiety onto the oleanolic acid backbone is predominantly achieved through esterification of the C-3 hydroxyl group. Both direct and multistep approaches have been successfully employed.
One-Step Esterification Approaches
A straightforward and efficient method for the synthesis of oleanolic acid acrylate involves a one-step esterification process. This approach is valued for its simplicity and atom economy. A general procedure involves the reaction of oleanolic acid with an appropriate acyl chloride in the presence of a base.
One study reports the synthesis of this compound (referred to as D1) by reacting oleanolic acid with acryloyl chloride. nih.govrsc.org The reaction is carried out in dichloromethane (B109758) with a catalytic amount of triethylamine, stirring at room temperature for four hours. nih.gov This method provides a direct route to the desired product. After completion, the reaction is quenched with water, and the organic layer is washed and purified. nih.gov This one-step esterification has also been successfully applied to synthesize other derivatives like oleanolic acid methacrylate (B99206) (D2), oleanolic acid methyl fumarate (B1241708) (D3), and oleanolic acid ethyl fumarate (D4) using the corresponding acyl chlorides. nih.govrsc.org The rationale for these syntheses was to introduce an electrophilic center via a Michael acceptor-type structure. nih.gov
| Derivative | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| This compound (D1) | Acryloyl chloride, Triethylamine | Dichloromethane | 4 | Not specified | nih.gov |
| Oleanolic acid methacrylate (D2) | Methacryloyl chloride, Triethylamine | Dichloromethane | 4 | Not specified | nih.gov |
| Oleanolic acid methyl fumarate (D3) | Methyl fumaroyl chloride, Triethylamine | Dichloromethane | 4 | 75 | nih.gov |
| Oleanolic acid ethyl fumarate (D4) | Ethyl fumaroyl chloride, Triethylamine | Dichloromethane | 4 | Not specified | nih.gov |
Multistep Synthetic Pathways for this compound
While one-step methods are common, multistep pathways offer the flexibility to introduce various modifications to the oleanolic acid scaffold prior to or after the introduction of the acrylate group. These pathways often involve protection/deprotection strategies and modifications at other reactive sites of the molecule.
A common multistep approach involves the initial protection of the C-28 carboxylic acid group, modification of the C-3 hydroxyl group, and subsequent deprotection. For instance, the C-28 carboxylic acid can be esterified, for example, with methyl iodide, to protect it during subsequent reactions at the C-3 position. nih.gov Following this, the C-3 hydroxyl group can be reacted to form the acrylate ester. Finally, if desired, the C-28 methyl ester can be hydrolyzed back to the carboxylic acid.
Another multistep strategy involves the oxidation of the C-3 hydroxyl group to a ketone, followed by further modifications on the A-ring before any esterification takes place. d-nb.info For example, a two-step procedure has been described for the preparation of 3,12-dioxoolean-28-oic acid directly from 3-oxooleanolic acid. d-nb.info Such intermediates can then be subjected to further reactions to introduce the desired acrylate functionality, although this specific complete pathway to this compound is not explicitly detailed in the provided sources.
Design and Synthesis of this compound Analogs
The synthesis of this compound analogs is a significant area of research, aiming to explore the structure-activity relationships by modifying different parts of the molecule.
Modification of the C-3 Position and A Ring
The C-3 position and the A-ring are primary sites for structural diversification. Modifications at the C-3 hydroxyl group are the most common, leading to a wide array of esters and ethers. researchgate.net For instance, various ester derivatives have been synthesized by reacting the C-3 hydroxyl group with different acyl chlorides. researchgate.net
Beyond simple esterification, the A-ring itself can be modified. One approach involves the oxidation of the C-3 hydroxyl to a 3-oxo group using reagents like Jones reagent. tandfonline.com This ketone can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to introduce benzylidene groups at the C-2 position. tandfonline.com These intermediates can be further reduced to yield A-ring modified analogs. tandfonline.com
Another strategy for A-ring modification involves the synthesis of indole-fused derivatives. mdpi.com This is achieved by reacting the 3-oxo derivative with phenylhydrazine, leading to the formation of a [3,2-b]indole ring system. mdpi.com These modifications significantly alter the steric and electronic properties of the A-ring.
| Modification Type | Key Reagents | Resulting Structure | Reference |
| C-3 Oxidation | Jones reagent | 3-oxo-oleanolic acid | tandfonline.com |
| C-2 Benzylidene addition | Aromatic aldehydes, KOH | 2-benzylidene-3-oxo-oleanolic acid derivatives | tandfonline.com |
| A-ring Indole fusion | Phenylhydrazine | [3,2-b]indolo-oleanolic acid derivatives | mdpi.com |
| C-3 Allylation | Allyl magnesium bromide | 3-allyl-oleanolic acid derivatives | |
| C-3 Oximation followed by acylation | Hydroxylamine hydrochloride, Acyl chlorides | 3-acyloxyimino-oleanolic acid derivatives | nih.gov |
Modifications at the C-28 Carboxylic Acid
The C-28 carboxylic acid is another key functional group for derivatization, commonly transformed into esters and amides to modulate the compound's properties. up.ac.zanih.gov
Esterification at C-28 is a common strategy. For example, methyl esters are readily prepared by reacting oleanolic acid with methyl iodide. nih.gov This not only creates an analog but also serves as a protective group for the carboxylic acid during reactions at other positions. nih.gov
Amide synthesis at the C-28 position has been extensively explored to introduce a wide range of functionalities. mdpi.com This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net A variety of amines, including those with long, flexible polyamine chains, have been successfully coupled to the C-28 position. nih.gov The use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) is also a common method for amide bond formation. nih.gov
| Derivative Type | Key Reagents/Method | Moiety Introduced | Reference |
| C-28 Methyl Ester | Methyl iodide | -COOCH₃ | nih.gov |
| C-28 Amides | Acyl chloride formation followed by amination | Various amide groups | researchgate.net |
| C-28 Amides | HBTU, DIPEA | Diverse amine side chains | nih.gov |
| C-28 Amides with polyamines | Condensation reaction | Polyamine chains | nih.gov |
Introduction of Diverse Moieties (e.g., Methacrylate, Fumarate, Amides)
Expanding the chemical diversity of oleanolic acid derivatives involves the introduction of various other functional groups, with methacrylates, fumarates, and a wide range of amides being prominent examples.
As mentioned earlier, oleanolic acid methacrylate and fumarate derivatives can be synthesized via a one-step esterification of the C-3 hydroxyl group with the corresponding acyl chlorides, namely methacryloyl chloride and mono-methyl or mono-ethyl fumaroyl chloride. nih.govrsc.org
The synthesis of a broad spectrum of amides at the C-28 position has been a fruitful area of research. mdpi.com These amides can incorporate various cyclic and linear polyamines. mdpi.com For example, oleanonic acid has been condensed with homopiperazine, spermine, and spermidine (B129725) to yield the corresponding amides. mdpi.com The synthesis often involves the activation of the carboxylic acid followed by reaction with the desired amine. mdpi.com The introduction of these nitrogen-containing moieties significantly alters the physicochemical properties of the parent molecule.
Furthermore, click chemistry has been employed to introduce triazole-containing moieties. For instance, an alkyne-functionalized oleanolic acid derivative can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various azide-containing molecules to generate a library of triazole-conjugated derivatives. nih.gov This modular approach allows for the rapid generation of diverse analogs.
| Moiety Introduced | Synthetic Method | Position | Reference |
| Methacrylate | One-step esterification with methacryloyl chloride | C-3 | nih.govrsc.org |
| Methyl Fumarate | One-step esterification with methyl fumaroyl chloride | C-3 | nih.govrsc.org |
| Ethyl Fumarate | One-step esterification with ethyl fumaroyl chloride | C-3 | nih.govrsc.org |
| Various Amides | Condensation with diverse amines | C-28 | mdpi.commdpi.com |
| Triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | C-28 | nih.gov |
Oleanolic Acid Dimers and Conjugates
The dimerization and conjugation of oleanolic acid are synthetic strategies employed to enhance its biological profile.
Oleanolic Acid Dimers:
The synthesis of oleanolic acid dimers often involves linking two oleanolic acid molecules through their C-28 carboxyl groups. nih.gov One approach utilizes linkers of varying carbon chain lengths to create bis-oleanolic acids. nih.gov For instance, five dimeric oleanolic acids were synthesized using 1,6-hexanediamine (B7767898) or other carbon chains as spacers between the two carboxyl groups. nih.gov
Another study detailed the acetylation of previously synthesized oleanolic acid dimers (OADs). nih.govmdpi.com This simple and economical reaction resulted in acetylated oleanolic acid dimers (AcOADs) with very high efficiency. mdpi.com The structures of these acetylated dimers were confirmed using spectral methods like IR and NMR. nih.govmdpi.com
Oleanolic Acid Conjugates:
Oleanolic acid has been conjugated with various molecules to create novel derivatives with potentially improved properties. These include conjugates with:
Uridine and Triazole Systems: These have been shown to be effective anticancer agents. mdpi.com
Cyclodextrins: These conjugates have demonstrated promising antiviral effects. mdpi.com
Chalcones and Furoxan-based Nitric Oxide (NO) Releasing Moieties: These represent other classes of oleanolic acid conjugates.
Amino Acids and Peptides: Conjugation can improve water solubility and bioavailability.
Polyethylene Glycol (PEG): Diamine-PEGylated oleanolic acid derivatives have shown potent anti-inflammatory activity. mdpi.com
A series of novel oleanolic acid-phtalimidine conjugates bearing 1,2,3-triazole moieties were synthesized using a Cu(I)-catalyzed click chemistry approach. mdpi.com This involved reacting an azide (B81097) derivative of oleanolic acid with various propargylated phtalimidines. mdpi.com
Semi-Synthesis and Biotransformation Approaches for Novel this compound Derivatives
Both semi-synthetic modifications and biotransformation are pivotal in generating novel derivatives of oleanolic acid.
Semi-Synthesis:
Semi-synthesis leverages the natural oleanolic acid scaffold to create a variety of derivatives through chemical reactions. nih.govdntb.gov.ua The primary sites for modification on the oleanolic acid structure are the C-3 hydroxyl group, the C-12 double bond, and the C-28 carboxylic acid. nih.govmdpi.comwjgnet.com
Key semi-synthetic strategies include:
Esterification and Amidation: Modifications at the C-28 carboxyl group to form esters or amides have been shown to significantly increase antitumor activity. mdpi.com For example, this compound is synthesized by the esterification of oleanolic acid with acryloyl chloride. nih.gov
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a versatile method for creating triazole-containing oleanolic acid derivatives. mdpi.comnih.gov
A-Ring Modification: The A-ring of oleanolic acid can be modified to produce derivatives with altered biological activities. nih.gov
One study reported the semi-synthesis of (3S,4R)-23,28-dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate, a neuritogenic compound, starting from commercially available oleanolic acid. nih.gov This work also involved the synthesis of a series of novel derivatives to establish structure-activity relationships. nih.gov
Biotransformation:
Biotransformation utilizes microorganisms or their enzymes to catalyze specific modifications on the oleanolic acid molecule, often leading to novel compounds that are difficult to obtain through conventional chemical synthesis. dntb.gov.ua
Examples of biotransformation of oleanolic acid include:
Hydroxylation and Glycosylation: Alternaria longipes and Penicillium adametzi have been used to transform oleanolic acid into several hydroxylated and glycosylated derivatives. A. longipes produced six transformed products, while P. adametzi yielded three. nih.gov Notably, the skeletons of two products were rearranged from oleanane (B1240867) to ursane (B1242777). nih.gov
Functionalization by Rhodococcus rhodochrous: The strain Rhodococcus rhodochrous IEGM 757 was found to catalyze the C5, C22, and C23 functionalization of oleanolic acid to produce a new 5α,22α-dihydroxy derivative of gypsogenic acid. mdpi.com
These biotransformation processes can introduce functional groups that enhance the biological activity and aqueous solubility of the parent compound. mdpi.com
Synthetic Route Optimization and Yield Enhancement Strategies
Optimizing synthetic routes and enhancing yields are crucial for the practical application of this compound and its derivatives.
Synthetic Route Optimization:
Solid-Phase Synthesis: A dual linker for the solid-phase synthesis of oleanolic acid derivatives has been designed and synthesized. mdpi.com This approach can facilitate reaction monitoring and purification.
One-Pot Synthesis: A one-pot, two-step method has been developed for the synthesis of UV-curable epoxy acrylate oligomers, which involves the ring-opening reaction of an epoxy resin with a dimer acid and acrylic acid. researchgate.net
Computer-Aided Drug Design (CADD): CADD technology is being used to design novel oleanolic acid derivatives with specific biological targets, guiding the synthetic efforts. nih.gov
Yield Enhancement:
Biosynthesis in Engineered Microbes: Significant efforts have been made to enhance the production of oleanolic acid, the precursor for this compound, in engineered microorganisms like Saccharomyces cerevisiae. researchgate.netnih.gov
Metabolic Engineering Strategies: These include:
Overexpression of Rate-Limiting Enzymes: Increasing the expression of genes encoding enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase and squalene (B77637) synthase can boost oleanolic acid production. researchgate.net
Promoter Optimization and Gene Knockout: Modifying promoters and knocking out competing metabolic pathways can direct more metabolic flux towards oleanolic acid synthesis. researchgate.net
Fermentation Optimization: Adjusting fermentation conditions, such as carbon source concentration, can significantly improve yields. researchgate.net
One study achieved an oleanolic acid production of 606.9 ± 9.1 mg/L through a combination of genetic engineering and fermentation optimization. researchgate.net Another study, by applying multiple strategies including the regulation of rate-limiting steps and precursor pool expansion, reported an oleanolic acid production of up to 4.07 g/L in a 100 L bioreactor. nih.gov
Advanced Characterization and Analytical Methods for Oleanolic Acid Acrylate Research
Spectroscopic Techniques for Structural Elucidation of Oleanolic Acid Acrylate (B77674) and Derivatives
Spectroscopic methods are indispensable for elucidating the molecular structure of oleanolic acid acrylate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR are particularly informative.
In one study, the ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. nih.gov The resulting spectrum displayed characteristic signals that confirmed the successful acylation of oleanolic acid. Key proton signals for the acrylate group were observed at δ 6.44 (d, J = 16.4 Hz, 1H), 6.16 (dd, J = 16.4, 7.6 Hz, 1H), and 5.85 (d, J = 7.6 Hz, 1H). nih.gov The distinct chemical shifts and coupling constants of these protons are indicative of the vinyl group in the acrylate moiety. Other significant signals included a doublet of doublets at δ 5.29, corresponding to the olefinic proton at C-12 of the oleanane (B1240867) skeleton, and a signal at δ 4.53 for the proton at C-3, which is adjacent to the newly formed ester group. nih.gov
Two-dimensional (2D) NMR techniques, such as gHSQC and gHMBC, can be employed for unambiguous assignment of both proton and carbon signals, providing a more detailed structural analysis. acs.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
| 6.44 | d, J = 16.4 | 1 | Acrylate vinyl H | nih.gov |
| 6.16 | dd, J = 16.4, 7.6 | 1 | Acrylate vinyl H | nih.gov |
| 5.85 | d, J = 7.6 | 1 | Acrylate vinyl H | nih.gov |
| 5.29 | dd, J = 5.8, 2.6 | 1 | C-12 olefinic H | nih.gov |
| 4.53 | dd, J = 9.4, 6.2 | 1 | C-3 H | nih.gov |
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these compounds. mdpi.com In ESI-MS, the mass spectrum of oleanolic acid shows major fragments at m/z 203.2, 202.2, 189.2, and 187.2. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the synthesized compounds. nih.gov For instance, in the synthesis of various oleanolic acid derivatives, HRMS was used to verify their structures. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of both the acrylate moiety and the oleanane skeleton. While specific IR data for this compound is not detailed in the provided search results, the technique is routinely used in the characterization of oleanolic acid derivatives. acs.orgresearchgate.net For example, in a study on oleanolic acid-loaded nanofiber membranes, Fourier-transform infrared (FTIR) spectroscopy was used to characterize the interactions between oleanolic acid and the polymer matrix. nsf.gov
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the aggregation and nanoassembly behavior of oleanolic acid derivatives in solution. Changes in the UV-Vis absorption spectra, such as shifts in the maximum absorption wavelength (λmax) or changes in absorbance, can indicate the formation of supramolecular structures. acs.orgacs.org For instance, the self-assembly of aromatic amides of oleanolic acid was investigated by measuring their UV spectra in methanol (B129727)/water mixtures with varying solvent ratios. acs.orgacs.org This technique is particularly useful for initial screening of self-assembly characteristics before more detailed investigations with methods like transmission electron microscopy (TEM). acs.org Studies have shown that some oleanolic acid derivatives form transparent solutions with no visible signs of light-scattering nanoassemblies, yet their UV spectra reveal the formation of such structures. acs.orgacs.org
Infrared (IR) Spectroscopy
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of oleanolic acid and its derivatives. It is widely used for both qualitative and quantitative purposes. mdpi.com A typical HPLC method for oleanolic acid involves a reversed-phase C18 column. nih.gov
In one validated method for the determination of oleanolic acid, a Diamonsil C18 column (150 mm x 4.6 mm, 5 µm) was used with a mobile phase of methanol and water (95:5, v/v). nih.gov The analysis was performed at 35°C with a flow rate of 1.0 mL/min and detection at 210 nm. nih.gov This method demonstrated good linearity over a concentration range of 2-100 µg/mL with a high correlation coefficient (0.999). nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.1 and 1 µg/mL, respectively. nih.gov Such methods are crucial for ensuring the purity of synthesized compounds, with many studies reporting purities of over 95% for their biologically evaluated compounds as determined by HPLC. nih.govnih.gov
Interactive Data Table: HPLC Method Parameters for Oleanolic Acid Analysis
| Parameter | Condition | Reference |
| Column | Diamonsil C18 (150 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol/Water (95:5, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 210 nm | nih.gov |
| Column Temperature | 35°C | nih.gov |
| Linearity Range | 2-100 µg/mL | nih.gov |
| Correlation Coefficient | 0.999 | nih.gov |
| LOD | 0.1 µg/mL | nih.gov |
| LOQ | 1 µg/mL | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) serves as a rapid, efficient, and cost-effective planar chromatographic technique for the separation and quantification of compounds in various matrices. While specific validated methods for this compound are not extensively published, the well-established HPTLC methods for its parent compound, oleanolic acid, provide a strong foundation for its analysis.
The methodology typically involves spotting the sample on a pre-coated HPTLC plate, commonly with silica (B1680970) gel 60 F254 as the stationary phase. ijpsr.com Development of the chromatogram occurs in a chamber with a saturated mobile phase. Various solvent systems have been validated for the separation of oleanolic acid, which could be adapted for its acrylate derivative. For instance, a mobile phase consisting of toluene, ethyl acetate (B1210297), and formic acid in ratios such as (7:2:1 v/v/v) or (7:3:0.5, v/v/v) has proven effective for separating oleanolic acid from other constituents. researchgate.netnih.gov The presence of the acrylate group on oleanolic acid would likely result in a different retention factor (Rf) compared to the parent compound, a factor that requires consideration during method development.
Post-separation, visualization and quantification are crucial steps. As oleanolic acid and its derivatives lack strong chromophores, derivatization is often necessary for densitometric analysis. A common approach involves spraying the plate with a vanillin-sulphuric acid reagent or anisaldehyde-sulphuric acid reagent, followed by heating. ijpsr.comnih.gov This process yields colored spots that can be quantified by a densitometer or TLC scanner, typically in the visible range (e.g., 520-530 nm). ijpsr.comnih.gov The method's specificity is confirmed by comparing the Rf value and the resulting spectrum of the spot from the sample with that of a pure standard. researchgate.net Linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) are established as per ICH guidelines to ensure the method is validated and reliable. ijpsr.comijpsr.com
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 | ijpsr.com |
| Mobile Phase Examples | Toluene: Ethyl acetate: Formic acid (7:2:1 v/v/v) or (8.5:1:0.5 V/V) | ijpsr.comresearchgate.net |
| Application | Bandwise application using a CAMAG Linomat 5 or similar applicator | researchgate.net |
| Derivatization Reagent | Vanillin-sulphuric acid reagent or 10% Sulphuric acid | ijpsr.comnih.gov |
| Detection Wavelength | Densitometric scanning at 529 nm after derivatization | ijpsr.comresearchgate.net |
| Expected Rf for Oleanolic Acid | ~0.35 (Varies with exact mobile phase composition) | ijpsr.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS, enabling the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility and high molecular weight of triterpenoids like oleanolic acid and its derivatives, direct analysis by GC-MS is not feasible. csic.es Therefore, a crucial prerequisite is a chemical derivatization step to convert the non-volatile analytes into thermally stable, volatile species. science.gov
The most common derivatization procedure involves silylation, where active hydrogen atoms in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture with trimethylchlorosilane (TMCS) are frequently used. This process effectively masks the polar functional groups, reducing their boiling point and allowing them to pass through the GC column.
Once derivatized, the sample is injected into the GC, where it is separated on a capillary column, typically a low-polarity phase like 5%-phenyl-95%-dimethylpolysiloxane. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which is used for structural elucidation and confirmation. For oleanolic acid, characteristic fragments are observed at m/z 203, which corresponds to the retro-Diels-Alder fragmentation of the C-ring, a hallmark of oleanane-type triterpenoids. csic.es The mass spectrum of derivatized this compound would be expected to show the parent molecular ion and fragmentation patterns characteristic of both the silylated triterpenoid core and the acrylate moiety.
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) | |
| Reaction Conditions | Heating at a specified temperature (e.g., 70-105 °C) for a set time (e.g., 30-60 min) | researchgate.net |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5, HP-5ms) | |
| Carrier Gas | Helium | researchgate.net |
| Injector Temperature | ~250 - 280 °C | - |
| Oven Program | Temperature gradient, e.g., starting at 150 °C, ramping to 300 °C | - |
| Ionization Mode | Electron Impact (EI) at 70 eV | csic.es |
| MS Detection | Scan mode for identification or Selected Ion Monitoring (SIM) for quantification | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS or ESI-MS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents the state-of-the-art for the sensitive and selective analysis of complex mixtures. researchgate.net This technique is exceptionally well-suited for analyzing compounds like this compound, offering significant advantages in speed, resolution, and sensitivity over conventional HPLC. hrpub.org Unlike GC-MS, derivatization is often not required, as the analysis is performed in the liquid phase and ionization is achieved through soft techniques like Electrospray Ionization (ESI). nih.gov
In a typical UHPLC-ESI-MS/MS setup, the sample is first separated on a sub-2 µm particle column (e.g., C18) using a gradient elution with a mobile phase commonly composed of water and an organic solvent like acetonitrile (B52724) or methanol, often containing additives such as formic acid or ammonium (B1175870) acetate to improve ionization efficiency. hrpub.orgnih.gov
The eluent from the UHPLC column is directed into the ESI source of the mass spectrometer. ESI generates charged parent ions of the analyte, for example, the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. For this compound (C₃₃H₅₀O₄, Mol. Wt. 510.7 g/mol ), the expected protonated molecule would be at m/z 511.4. biocompare.comcaymanchem.com
In the tandem mass spectrometer, this parent ion is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity by monitoring a specific parent-to-product ion transition. For oleanolic acid, a common transition is m/z 455.4 → 455.4 (loss of no fragment) or 455.4 → 437.4 (loss of water). nih.gov For this compound, specific transitions would be determined by infusing a standard solution to identify the most stable and abundant fragment ions, allowing for highly selective quantification even in complex biological matrices. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| UHPLC Column | Reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm) | hrpub.org |
| Mobile Phase | A: Water with 0.1% formic acid or 5-10 mM ammonium acetate B: Acetonitrile or Methanol with 0.1% formic acid | hrpub.orgnih.gov |
| Elution | Gradient elution | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for acrylates | mdpi.com |
| MS Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Expected Parent Ion [M+H]+ | m/z 511.4 | caymanchem.com |
| Hypothetical Product Ions | Fragments resulting from loss of the acrylate group (C₃H₄O₂) or water (H₂O) | - |
Purity and Stability Assessment in Research Contexts
The assessment of purity and stability is fundamental in research to ensure the identity, quality, and integrity of a chemical compound like this compound. Purity assessment confirms the absence of significant contaminants, such as starting materials from synthesis (e.g., oleanolic acid), byproducts, or solvents. Commercial suppliers often state a purity of ≥95%, which is typically determined using high-resolution analytical techniques. biocompare.combertin-bioreagent.comcaymanchem.com HPLC coupled with UV or MS detection is the most common method for purity determination, where the peak area of this compound is compared to the total area of all detected peaks.
Stability assessment evaluates how the quality of the compound varies over time under the influence of environmental factors such as temperature, humidity, and light. While specific stability data for pure this compound is limited, studies on oleanolic acid in various formulations and the degradation of related polyacrylates provide valuable insights. researchgate.netresearchgate.net
Key degradation pathways for this compound could include:
Hydrolysis: Cleavage of the acrylate ester bond to yield oleanolic acid and acrylic acid, a reaction that can be catalyzed by acidic or basic conditions and the presence of water.
Oxidation: Reactions at the double bond within the oleanane skeleton or the acrylate moiety.
Polymerization: The acrylate group can undergo polymerization, especially when exposed to heat, light, or radical initiators.
Stability testing in a research context involves storing the compound under controlled accelerated or long-term conditions and periodically analyzing its properties. researchgate.net Analytical methods such as HPLC or UHPLC-MS are used to quantify the parent compound and detect the appearance of degradation products. Thermal analysis techniques like Thermogravimetric Analysis (TGA) can also be employed to determine thermal stability, showing the temperature at which the compound begins to degrade. nsf.gov For oleanolic acid, the onset of degradation is reported to be around 275 °C. nsf.gov
| Test | Condition | Analytical Method | Parameter Measured | Reference |
|---|---|---|---|---|
| Accelerated Stability | 40±2 °C / 75±5% RH | HPLC/UHPLC-MS | Assay of this compound; detection of degradation products | researchgate.net |
| Long-Term Stability | 25±2 °C / 60±5% RH or -20 °C (as solid) | HPLC/UHPLC-MS | Assay of this compound; detection of degradation products | biocompare.comresearchgate.net |
| Photostability | Exposure to controlled light source (ICH Q1B) | HPLC/UHPLC-MS | Assay and degradation profile compared to dark control | - |
| Thermal Stability | Ramped heating under inert atmosphere | Thermogravimetric Analysis (TGA) | Onset temperature of degradation; mass loss profile | nsf.gov |
Pharmacological Investigations of Oleanolic Acid Acrylate: Preclinical and Mechanistic Studies
In Vitro and Ex Vivo Modulatory Activities
Oleanolic acid acrylate (B77674), a synthetic derivative of the naturally occurring oleanolic acid, has been the subject of various preclinical and mechanistic studies to elucidate its pharmacological potential. nih.govmedkoo.comcaymanchem.com These investigations have primarily focused on its interactions with key biological targets involved in neuropsychiatric and oncological conditions.
Serotonin (B10506) Receptor Modulatory Activity
Oleanolic acid acrylate has been identified as an agonist of the serotonin 5-HT1A receptor. medkoo.comcaymanchem.com Functional binding assays, specifically the [35S]GTPγS binding assay performed in mouse hippocampal homogenates, have been instrumental in characterizing this activity. nih.govcaymanchem.combertin-bioreagent.com
In these assays, this compound demonstrated the ability to increase the binding of [35S]GTPγS to hippocampal membranes, indicating its agonistic properties at the 5-HT1A receptor. nih.gov The potency and intrinsic activity of this compound were found to be comparable to that of buspirone, a known 5-HT1A receptor agonist. nih.gov The compound exhibited a pEC50 of 6.1 ± 0.1 and an Emax of 26 ± 2.0% on the 5-HT1A receptor. nih.govnih.gov Another study reported an EC50 value of 0.79 µM in a [35S]GTPγS binding assay using mouse hippocampal homogenates. caymanchem.combertin-bioreagent.com This agonistic activity at the 5-HT1A receptor is believed to be a key mechanism underlying the observed antidepressant-like effects of the compound in preclinical models. nih.govmdpi.com
Table 1: 5-HT1A Receptor Functional Parameters
| Compound | Agonist Potency (pEC50) | Intrinsic Activity (Emax %) |
|---|---|---|
| This compound (D1) | 6.1 ± 0.1 | 26 ± 2.0 |
| Buspirone | Not available in cited text | Not available in cited text |
Data from a [35S]GTPγS binding assay in mice hippocampal membranes. nih.gov
Monoamine Oxidase (MAO) Inhibition Studies
This compound has been shown to exhibit inhibitory activity against monoamine oxidase (MAO), with a preference for the MAO-A isoenzyme. nih.govmedkoo.combertin-bioreagent.com Inhibition of MAO-A is a well-established mechanism for antidepressant action, as it leads to increased levels of monoamine neurotransmitters like serotonin in the brain. mdpi.com
Studies have demonstrated that this compound moderately inhibits MAO-A with an IC50 value of 48.848 ± 1.935 μM. nih.gov In contrast, its inhibitory effect on MAO-B is significantly weaker, with an IC50 value greater than 100 μM. nih.govcaymanchem.combertin-bioreagent.com This selectivity for MAO-A over MAO-B is a notable characteristic of the compound's pharmacological profile. caymanchem.combertin-bioreagent.com For comparison, the reference compounds clorgyline and deprenyl (B1670267) showed potent inhibition of MAO-A and MAO-B with IC50 values of 0.003 ± 0.0001 and 0.047 ± 0.0041 μM, respectively. nih.gov Although the antidepressant-like effects of this compound could be linked to MAO-A inhibition, further research suggests that enzymes involved in monoamine synthesis may not be critical to its effects. nih.gov
Table 2: Monoamine Oxidase (MAO) Inhibition
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| This compound (D1) | 48.848 ± 1.935 | >100 |
| Clorgyline | 0.003 ± 0.0001 | Not available in cited text |
| Deprenyl | Not available in cited text | 0.047 ± 0.0041 |
Data from in vitro enzyme inhibition assays. nih.gov
Neurotrophic and Neuritogenic Activity in Cellular Models (e.g., PC12 cells)
The parent compound, oleanolic acid, has been investigated for its neuroprotective effects. For instance, it has been shown to mitigate 6-hydroxydopamine-induced neurotoxicity in PC12 cells by reducing intracellular reactive oxygen species (ROS). nih.gov Furthermore, derivatives of oleanolic acid have been synthesized and evaluated for their neuritogenic activity in PC12 cells. nih.gov One study found that (3S,4R)-23,28-dihydroxyolean-12-en-3-yl (2E)-3-(3,4,5-trihydroxyphenyl)acrylate was the most potent among the tested derivatives, inducing significant neurite outgrowth. nih.gov While these studies focus on oleanolic acid and other derivatives, they suggest a potential area for future investigation regarding the specific neurotrophic and neuritogenic properties of this compound.
Anticancer and Cytotoxic Mechanisms in Preclinical Cell Lines
The parent compound, oleanolic acid, has demonstrated a range of anticancer activities. mdpi.commdpi.com It has been shown to be effective against various tumor cell lines, including breast cancer (MCF-7), astrocytoma (1321N1), hepatocellular carcinoma, and colorectal cancer (HCT-116). mdpi.com The antitumor mechanisms of oleanolic acid are multifaceted and include inducing apoptosis, promoting autophagy, and regulating cell cycle proteins. mdpi.compatsnap.com It can arrest the cell cycle at different phases depending on the cancer cell type. mdpi.com For example, in MCF-7 cells, it causes G1 arrest. mdpi.com
Synthetic derivatives of oleanolic acid have also been developed to enhance its antitumor properties. mdpi.comnih.gov These derivatives have shown inhibitory effects on the proliferation of various human tumor cells, including leukemia cells, and can induce apoptosis. nih.gov While extensive research exists on the anticancer properties of oleanolic acid and its other derivatives, specific studies focusing solely on the cytotoxic mechanisms of this compound in preclinical cancer cell lines are not detailed in the provided search results. However, the known anticancer activities of the parent compound and its other derivatives suggest that this compound may also possess cytotoxic potential worthy of investigation. mdpi.comnih.gov
In-depth Scientific Review of this compound Remains Unwritten Due to Scarcity of Focused Research
A comprehensive scientific article detailing the specific pharmacological properties of this compound, as outlined in a requested multi-point investigation, cannot be generated at this time. A thorough review of available scientific literature reveals a significant lack of focused research on this particular chemical compound in the specified areas of cancer cell inhibition and detailed anti-inflammatory mechanisms.
The request specified a detailed examination of this compound's effects, including its ability to inhibit the proliferation of a range of cancer cell lines such as MCF-7, HCT-116, HeLa, KB, A549, PC3, and CCRF-CEM. Further, the proposed article was to explore the compound's role in inducing apoptosis and cell cycle arrest, modulating cell migration and invasion through pathways like MAPK/ERK, and targeting specific tumor cell lines and molecular pathways.
In the realm of anti-inflammatory mechanisms, the directive was to investigate the inhibition of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, TNF-α, and MCP-1, and the modulation of inflammatory pathways including NF-κB, NLRP3, C3 convertase, and COX-2.
Despite extensive searches, the majority of available research focuses on the parent compound, oleanolic acid, and its various other derivatives. While oleanolic acid itself has been studied for its anti-cancer and anti-inflammatory properties, this information does not directly and accurately describe the specific actions of this compound.
The primary research available that is specific to this compound centers on its potential antidepressant-like effects, which are reported to be mediated by the 5-HT1A receptor. nih.gov Some sources mention its anti-inflammatory properties in a general sense, often referencing its nature as a derivative of oleanolic acid or citing the antidepressant study. nih.govms-editions.cl For instance, the suppression of the inflammatory response by oleanolic acid has been linked to the inhibition of C3-convertase and a reduction in prostaglandin (B15479496) biosynthesis. nih.gov There is also mention of its potential to suppress pro-inflammatory cytokine expression. medkoo.com
However, there is no specific, detailed, publicly available research that substantiates the effects of this compound on the extensive list of cancer cell lines and the specific molecular and inflammatory pathways as required by the article's outline. Scientific integrity demands that a distinction be maintained between the properties of a parent compound and its derivatives, as structural modifications can significantly alter biological activity.
Therefore, until further preclinical and mechanistic studies are conducted and published specifically on this compound in the fields of oncology and detailed immunology, the creation of a scientifically accurate and thorough article as requested is not feasible.
Anti-inflammatory Mechanisms
Impact on Macrophage Polarization and Function (e.g., integrin αM modulation)
Oleanolic acid has been shown to directly influence macrophage behavior, including their polarization and key functions. nih.govfrontiersin.org A significant aspect of this is its interaction with integrin αM (also known as CD11b), a subunit of the αMβ2 integrin complex highly expressed on monocytes and macrophages. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Studies have demonstrated that oleanolic acid acts as an allosteric agonist of integrin αM. nih.govfrontiersin.orgfrontiersin.org This interaction induces the clustering of αM on the surface of macrophages. nih.govfrontiersin.orgresearchgate.net This clustering is a hallmark of integrin activation and leads to enhanced cell adhesion. nih.gov In vitro experiments have shown that treatment of human monocyte-derived macrophages with oleanolic acid leads to a significant increase in αM clustering, an effect comparable to that induced by the natural ligand fibrinogen. nih.govfrontiersin.orgresearchgate.net
Functionally, this modulation of integrin αM by oleanolic acid results in a reduction of non-directional migration of macrophages. nih.govfrontiersin.orgresearchgate.net This decreased migratory activity is thought to be a consequence of the increased cell adhesion prompted by αM clustering. nih.gov Furthermore, oleanolic acid has been observed to inhibit the polarization of macrophages towards the M2c subtype, which is typically induced by interleukin-10. nih.govfrontiersin.org It has also been shown to induce macrophage-like differentiation in myeloid cell lines. nih.govfrontiersin.org These findings suggest that the immunoregulatory and antitumor activities of oleanolic acid may be partly mediated through its effects on macrophage function via integrin αM modulation. nih.govfrontiersin.org
Table 1: Effect of Oleanolic Acid on Macrophage Function
| Parameter | Observation | Potential Mechanism | Reference |
|---|---|---|---|
| Integrin αM Clustering | Induces clustering on human macrophages. | Allosteric agonism of the αM-I domain. | nih.govfrontiersin.orgfrontiersin.orgresearchgate.net |
| Macrophage Migration | Decreases non-directional migration. | Increased cell adhesion due to αM clustering. | nih.govfrontiersin.orgresearchgate.net |
| Macrophage Polarization | Inhibits IL-10-induced M2c polarization. | Direct effect on macrophage differentiation pathways. | nih.govfrontiersin.org |
| Cell Differentiation | Induces macrophage-like differentiation of myeloid cells. | Modulation of cellular signaling. | nih.govfrontiersin.org |
Antioxidant Activity and Redox Homeostasis
Oleanolic acid demonstrates significant antioxidant properties through various direct and indirect mechanisms, contributing to cellular protection against oxidative stress. patsnap.comresearchgate.netwjgnet.comnih.govnih.gov
Indirect Regulation of Reactive Oxygen Species (ROS)
Oleanolic acid indirectly regulates the levels of reactive oxygen species (ROS). researchgate.netwjgnet.comresearchgate.net Instead of solely acting as a direct scavenger of free radicals, its primary antioxidant function appears to be through biological effects that bolster the cell's own defense mechanisms. researchgate.netnih.gov Studies have shown that oleanolic acid can ameliorate the oxidative injury induced by agents like tert-butyl hydroperoxide (tBHP) by mitigating the generation of ROS. researchgate.net This protective effect is linked to its ability to influence signaling pathways that control the cellular redox state. researchgate.netmdpi.com
Stimulation of Endogenous Antioxidant Defenses (e.g., Nrf2 pathway, glutathione (B108866), antioxidant enzymes)
A key mechanism of oleanolic acid's antioxidant activity is the stimulation of endogenous antioxidant defense systems. researchgate.netwjgnet.commdpi.comanimbiosci.org It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netanimbiosci.orgresearchgate.netnih.gov Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov Oleanolic acid promotes the nuclear accumulation of Nrf2, leading to the increased expression of Nrf2-target genes. nih.gov
This activation of the Nrf2 pathway results in the enhanced production of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). patsnap.comanimbiosci.org Furthermore, oleanolic acid increases the levels of glutathione (GSH), a major intracellular antioxidant, and improves the GSH/GSSG (reduced to oxidized glutathione) ratio, which is a critical indicator of cellular redox balance. researchgate.netmdpi.comanimbiosci.orgwho.int By bolstering these endogenous defenses, oleanolic acid helps maintain redox homeostasis and protects cells from oxidative damage. researchgate.netmdpi.comnih.gov
Inhibition of Lipid Peroxidation
Oleanolic acid has been found to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cellular injury. mdpi.comnih.gov In in vitro studies using rat liver microsomes, oleanolic acid offered significant protection against lipid peroxidation induced by various agents. nih.gov This protective effect against the degradation of lipids further underscores its role as a potent antioxidant. nih.govnih.gov
Table 2: Antioxidant Mechanisms of Oleanolic Acid
| Mechanism | Details | Key Molecules/Pathways Involved | Reference |
|---|---|---|---|
| Indirect ROS Regulation | Ameliorates oxidative injury by reducing ROS generation. | Modulation of cellular signaling pathways. | researchgate.netwjgnet.comresearchgate.net |
| Endogenous Defense Stimulation | Activates the Nrf2 pathway, leading to increased antioxidant enzyme expression and glutathione levels. | Nrf2, Keap1, SOD, CAT, GPx, GSH. | researchgate.netmdpi.comanimbiosci.orgresearchgate.netnih.gov |
| Inhibition of Lipid Peroxidation | Protects cell membranes from free radical-induced damage. | Prevention of lipid degradation. | nih.govmdpi.comnih.gov |
Antiviral Mechanisms (e.g., anti-HIV, anti-influenza)
Oleanolic acid and its derivatives have demonstrated notable antiviral activities against several pathogenic viruses, including Human Immunodeficiency Virus (HIV) and influenza virus. wjgnet.comnih.govnih.gov The mechanisms underlying these effects are multifaceted and target different stages of the viral life cycle.
Against HIV, oleanolic acid has been shown to inhibit viral replication in acutely infected human peripheral blood mononuclear cells (PBMC) and monocyte/macrophages. researchgate.net A key mechanism of its anti-HIV action is the inhibition of HIV-1 protease, a critical enzyme for viral maturation. researchgate.net Some derivatives of oleanolic acid have exhibited potent anti-HIV activity with low cytotoxicity. nih.gov
In the context of influenza virus, oleanolic acid has been identified as a broad-spectrum entry inhibitor. nih.gov It is suggested to act by inhibiting the binding of the influenza virus hemagglutinin protein to host cells. nih.gov The conjugation of oleanolic acid with other molecules, such as sialic acid, has been explored to enhance its inhibitory activity against influenza A virus. nih.gov
Table 3: Antiviral Activity of Oleanolic Acid and its Derivatives
| Virus | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Human Immunodeficiency Virus (HIV) | Inhibition of HIV-1 protease. | Inhibits HIV-1 replication in infected cells. | nih.govresearchgate.net |
| Influenza Virus | Broad-spectrum entry inhibitor; inhibits hemagglutinin binding. | Prevents viral entry into host cells. | wjgnet.comnih.gov |
Antidiabetic Activity (e.g., α-glucosidase inhibition)
Oleanolic acid has shown potential as an antidiabetic agent, with one of the contributing mechanisms being the inhibition of α-glucosidase. csic.esmdpi.comcsic.es α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.
Studies have demonstrated that oleanolic acid and its derivatives can effectively inhibit α-glucosidase activity. csic.esmdpi.comcsic.esresearchgate.net This inhibition is described as strong and non-competitive. csic.es By slowing down the digestion of carbohydrates, oleanolic acid can help to lower post-prandial blood glucose levels, which is a key aspect of managing type 2 diabetes. csic.es The inhibitory effect of some oleanolic acid derivatives on α-glucosidase has been found to be significantly more potent than that of acarbose, a commonly used α-glucosidase inhibitor drug. mdpi.com This suggests that oleanolic acid-based compounds could be promising candidates for the development of new therapies for type 2 diabetes. mdpi.comcsic.es
Table 4: α-Glucosidase Inhibitory Activity of Oleanolic Acid and its Derivatives
| Compound Type | Inhibitory Activity | Inhibition Type | Reference |
|---|---|---|---|
| Oleanolic Acid | Potent inhibitor (IC50 ≈ 10.11-15 μM) | Non-competitive | csic.esresearchgate.net |
| Oleanolic Acid Derivatives | Some derivatives show significantly higher potency than acarbose. | Mixed-type | mdpi.com |
Hepatoprotective Mechanisms in Preclinical Models
Oleanolic acid and its derivatives have demonstrated significant hepatoprotective effects in various preclinical models. The underlying mechanisms often involve the modulation of key signaling pathways related to oxidative stress and inflammation. While direct studies on this compound are limited in this specific context, the activities of its parent compound, oleanolic acid, provide a strong indication of its potential mechanisms.
The hepatoprotective action is linked to the regulation of antioxidant production. mdpi.com This is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Oleanolic acid can induce the nuclear accumulation of Nrf2, which in turn upregulates the expression of antioxidant genes, offering protection against liver injury induced by toxins. nih.gov This activation of Nrf2 by oleanolic acid may be mediated through the stimulation of the Akt and ERK pathways. nih.gov
Furthermore, the anti-inflammatory effects of oleanolic acid contribute to its hepatoprotective properties. These effects are related to the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Specifically, oleanolic acid has been shown to influence the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.govmdpi.com By impeding these pathways, oleanolic acid can ameliorate liver damage. nih.gov The compound also interferes with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, by preventing the production of pro-inflammatory cytokines. mdpi.comresearchgate.net
Table 1: Modulation of Hepatoprotective Signaling Pathways by Oleanolic Acid
| Signaling Pathway | Effect of Oleanolic Acid | Implication for Hepatoprotection |
| Nrf2 | Upregulation / Activation | Enhances antioxidant defense |
| p38 MAPK | Inhibition | Reduces inflammatory response |
| JNK | Inhibition / Modulation | Mitigates cellular stress and apoptosis |
| NF-κB | Inhibition | Decreases production of pro-inflammatory mediators |
In Vivo Preclinical Studies (Excluding Human Clinical Trials)
Antidepressant-like Effects in Animal Models
This compound has been investigated for its potential antidepressant-like effects in animal models, primarily utilizing the Forced Swimming Test (FST) and the Open Field Test (OFT). uni.lunih.gov In the FST, a common behavioral test to screen for antidepressant activity, this compound demonstrated the most significant antidepressant-like effect among several other oleanolic acid derivatives. uni.lunih.gov This effect was not associated with locomotor incoordination, suggesting a specific action on depressive-like behaviors. uni.lunih.gov
Further mechanistic studies revealed that the antidepressant-like effect of this compound is likely mediated through the serotonergic system. uni.lu Specifically, the effect was attenuated by pretreatment with WAY-100635, a selective serotonin 5-HT1A receptor antagonist. uni.lunih.gov This suggests that this compound may act as an agonist at the 5-HT1A receptor. uni.lucaymanchem.com Additionally, the compound showed a moderate inhibitory effect on monoamine oxidase-A (MAO-A), an enzyme involved in the breakdown of serotonin. uni.lucaymanchem.com
In the Open Field Test, which assesses general locomotor activity and anxiety-like behavior, this compound was found to increase the number of crossings and the time spent in the center of the arena. caymanchem.comcaymanchem.com This can be indicative of anxiolytic and antidepressant-like activities. caymanchem.com
Table 2: Effects of this compound in Animal Models of Depression
| Preclinical Test | Animal Model | Key Findings |
| Forced Swimming Test (FST) | Mice | Reduced immobility time, indicating an antidepressant-like effect. uni.lucaymanchem.com |
| Open Field Test (OFT) | Mice | Increased number of crossings and time spent in the center, suggesting anxiolytic and antidepressant-like properties. caymanchem.comcaymanchem.com |
Neuroprotective Effects in Animal Models
The neuroprotective potential of oleanolic acid and its derivatives has been explored in various animal models of neurodegenerative diseases, including Parkinsonian rat models. While specific studies focusing solely on this compound are emerging, research on the parent compound, oleanolic acid, has shown promising results in mitigating neuronal damage.
In a 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rat model, oleanolic acid has been shown to have a neuroprotective effect. frontiersin.org It is suggested that oleanolic acid exhibits its protective action by attenuating striatal microglial activation, which is implicated in the neuroinflammation associated with Parkinson's disease. frontiersin.org Furthermore, oleanolic acid has been found to reduce intracellular reactive oxygen species (ROS), thereby diminishing oxidative stress and preventing cell death in neuronal cell lines. frontiersin.org
Recent studies have delved deeper into the molecular mechanisms, suggesting that oleanolic acid may exert its neuroprotective effects by activating the JNK-Sp1-DJ-1 axis, which promotes mitophagy, the selective removal of damaged mitochondria. nih.gov This process is crucial for maintaining neuronal health. In a mouse model of Parkinson's disease induced by MPTP, pretreatment with oleanolic acid prevented motor symptoms and reduced neuronal death in the substantia nigra. nih.gov
Table 3: Neuroprotective Effects of Oleanolic Acid in a Parkinsonian Rat Model
| Animal Model | Key Findings |
| 6-OHDA-induced Parkinsonian rat model | Decreased microglial activation and improved motor symptoms. frontiersin.org |
| MPTP-induced Parkinsonian mouse model | Prevented motor deficits and reduced neuronal death in the substantia nigra. nih.gov |
Structure Activity Relationship Sar Studies of Oleanolic Acid Acrylate and Its Derivatives
Impact of Acrylate (B77674) Moiety on Biological Activities
The introduction of an acrylate moiety to the oleanolic acid structure has been shown to modulate its biological activities. Oleanolic acid acrylate (OAA) has been identified as an agonist of the serotonin (B10506) 5-HT1A receptor, with an EC50 of 0.79 µM in a [35S]GTPγS binding assay using mouse hippocampal homogenates. caymanchem.combertin-bioreagent.com This activity is linked to its observed antidepressant-like and anxiolytic effects in animal models. caymanchem.combertin-bioreagent.com Furthermore, OAA demonstrates selective inhibition of monoamine oxidase-A (MAO-A) over MAO-B, with IC50 values of 48.8 µM and >100 µM, respectively. caymanchem.combertin-bioreagent.com
Influence of Substituents and Structural Modifications on Potency and Selectivity
The potency and selectivity of oleanolic acid derivatives are significantly influenced by the nature and position of various substituents and structural modifications. bezmialem.edu.tr
Role of Hydroxy Groups on the Phenyl Ring and Triterpene Moiety
The number and position of hydroxyl groups on both the phenyl ring of substituents and the triterpene core are critical for biological activity. nih.gov In a study on neuritogenic oleanene derivatives, the presence and placement of hydroxyl groups on the phenyl ring attached to the acrylate moiety significantly impacted neurite outgrowth in PC12 cells. nih.gov Specifically, a derivative with three hydroxyl groups on the phenyl ring, (3S,4R)-23,28-dihydroxyolean-12-en-3-yl (2E)-3-(3,4,5-trihydroxyphenyl)acrylate, was the most potent. nih.gov The stereochemistry of the hydroxyl group at the C-3 position of the triterpene moiety is also crucial, with the 3β-OH isomer being important for many physiological functions. mdpi.com
Effect of Alkyl Chain Length
The length of alkyl chains incorporated into oleanolic acid derivatives has a demonstrable effect on their biological potency. For instance, in a series of ursolic acid derivatives (a closely related triterpenoid), increasing the length of the alkyl chain on a piperazine (B1678402) substituent led to a gradual decrease in antibacterial activity. hep.com.cn This suggests that increased hydrophobicity in this particular molecular context is not favorable for enhancing biological activity. hep.com.cn Conversely, for certain N-alkylmorpholine derivatives, those with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against MRSA. chemrxiv.org Shorter chains (less than 5 carbons) were found to be inactive, establishing a clear structure-activity relationship. chemrxiv.org In another study, derivatives with longer diamine residues (HDA and DAD) were active against bacterial biofilms, suggesting a minimum chain length is required for activity, possibly to enable insertion into the bacterial cell membrane. acs.org
Modifications at C-28, A Ring, and C Ring and their Pharmacological Implications
Modifications at the C-28 carboxyl group, as well as the A and C rings of the oleanolic acid scaffold, have profound pharmacological implications. researchgate.net
C-28 Modifications:
Esterification and Amidation: Converting the C-28 carboxyl group into esters or amides has been shown to significantly increase the antitumor activity of oleanolic acid derivatives. mdpi.com For example, introducing an ortho-cyano-substituted benzyl (B1604629) group and a short-chain alkyl ester at the C-28 position can improve antibacterial activity. nih.gov
Coupling with Amino Acids: Linking amino acids to the C-28 position can enhance the water solubility and bioavailability of the resulting derivatives, leading to significantly higher antitumor activity compared to the parent compound. rsc.org
Introduction of Heterocyclic Moieties: The introduction of a piperazine residue at the C-28 position has been shown to be beneficial for increasing the anticancer efficacy of related triterpenoid (B12794562) derivatives. mdpi.com
A Ring Modifications:
Hydroxyl Group and Ketone Formation: The C-3 hydroxyl group is a common site for modification. mdpi.com Its conversion to a ketone, followed by the formation of oximes and subsequent acylation, is a strategy to produce derivatives with enhanced cytotoxic activity. researchgate.netgrafiati.comnih.gov Introducing an acetyl group at the 3-hydroxyl position may also improve the inhibitory activity of derivatives against bacteria. nih.gov
Introduction of Heterocyclic Rings: The introduction of a heterocyclic ring in the A ring, combined with amide groups at C-28, has been associated with significant anti-inflammatory activity. mdpi.com Fusing a pyrazole (B372694) at C-3 has also been shown to increase anticancer efficacy in related compounds. mdpi.com
C Ring Modifications:
Unsaturation and Cyano Groups: The introduction of an α,β-unsaturated ketone in the C ring, as seen in the derivative 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), dramatically enhances anti-inflammatory potency. researchgate.net The presence of α,β-unsaturated carbonyl moieties significantly increases the potency of these analogs. researchgate.net
Table 1: Pharmacological Implications of Modifications at C-28, A Ring, and C Ring
| Modification Site | Type of Modification | Pharmacological Implication |
|---|---|---|
| C-28 | Esterification/Amidation | Increased antitumor activity mdpi.com |
| C-28 | Amino acid coupling | Enhanced water solubility, bioavailability, and antitumor activity rsc.org |
| C-28 | Piperazine introduction | Increased anticancer efficacy mdpi.com |
| A Ring (C-3) | Ketone/Oxime/Acylation | Enhanced cytotoxic activity researchgate.netgrafiati.comnih.gov |
| A Ring (C-3) | Acetylation | Improved antibacterial activity nih.gov |
| A Ring | Heterocyclic ring fusion | Increased anti-inflammatory and anticancer activity mdpi.commdpi.com |
Acylated Oximes and their Cytotoxic Potency
The acylation of oleanolic acid oximes is an effective strategy for significantly improving their cytotoxic activity. researchgate.netgrafiati.comnih.gov A variety of derivatives have been synthesized by acylating oximes with aliphatic or aromatic carboxylic acids. researchgate.netgrafiati.com Studies have shown that these acylated oximes can inhibit the growth of various cancer cell lines in micromolar concentrations. researchgate.net Notably, derivatives bearing two nitro groups on an attached aromatic ring have proven to be among the most potent cytotoxic agents. researchgate.netgrafiati.com The introduction of a 3,5-dinitro group, in particular, has resulted in highly potent cytotoxic compounds. researchgate.net The research indicates that the oxime-ester moiety can enhance the hydrophilic performance of the molecule, which may contribute to its improved biological activity. nih.gov
Design Strategies for Enhanced Biological Activity
Several design strategies are employed to enhance the biological activity of oleanolic acid derivatives, focusing on improving potency, selectivity, and pharmacokinetic properties. nih.gov
Molecular Hybridization: This strategy involves coupling oleanolic acid with other pharmacologically active molecules to create hybrid compounds with potentially synergistic or enhanced activities. For example, coupling oxo-oleanolic acid with aminophosphonic acid aryl esters through amide bonds is one such approach. rsc.org
Introduction of Specific Pharmacophores: The incorporation of known pharmacophores, which are the essential molecular features for a specific biological activity, is a common strategy. This includes adding moieties like nitro groups, cyano groups, or specific heterocyclic rings to the oleanolic acid scaffold. researchgate.netresearchgate.netnih.gov For instance, the introduction of a CF3 or NO2 group at the meta- or para-position of a phenyl ring attached to the oleanolic acid core has been shown to result in higher anticancer potency. nih.gov
Prodrug Approach: The synthesis of prodrugs, which are inactive compounds that are converted into active drugs in the body, is another strategy to improve properties like bioavailability.
Neoglycosylation: This strategy involves the attachment of sugar moieties to the oleanolic acid skeleton. It has been shown to be a rapid method for discovering potential antiproliferative agents, with some neoglycosides of oleanolic acid exhibiting potent activity against cancer cell lines. researchgate.net
Table 2: Design Strategies for Enhanced Biological Activity of Oleanolic Acid Derivatives
| Design Strategy | Description | Example |
|---|---|---|
| Molecular Hybridization | Coupling oleanolic acid with other active molecules. | Oxo-oleanolic acid coupled with aminophosphonic acid aryl esters. rsc.org |
| Pharmacophore Incorporation | Adding specific molecular features known for biological activity. | Introduction of CF3 or NO2 groups on a phenyl ring for enhanced anticancer potency. nih.gov |
| Prodrug Approach | Creating inactive precursors that are activated in vivo. | General strategy to improve bioavailability. |
Stereochemical Considerations in SAR Studies
The hydroxyl (-OH) group at the C-3 position and the carboxyl (-COOH) group at the C-28 position are primary sites for chemical modification, including the introduction of an acrylate moiety. The stereochemical orientation of these and other substituents plays a pivotal role in the structure-activity relationship (SAR).
Research has consistently shown that the stereochemistry at the C-3 position is particularly important for the biological functions of oleanolic acid derivatives. nih.gov The natural configuration is 3β-hydroxy. However, studies involving the synthesis and evaluation of the corresponding 3α-hydroxy epimers have revealed that this stereochemical inversion can drastically alter or, in some cases, enhance biological activity. For instance, in studies on antibacterial agents, the stereochemistry at C-3 was found to be highly relevant. mdpi.com Specifically, certain 3α-OH epimers demonstrated more potent antibacterial activity compared to their 3β-OH counterparts. nih.govmdpi.com This suggests that the axial orientation of the hydroxyl group in the 3α-position may facilitate a more favorable interaction with bacterial targets than the equatorial orientation in the 3β-isomer.
The table below presents data from studies on C-3 epimers of oleanolic acid derivatives and their impact on antibacterial activity.
| Compound | Stereochemistry at C-3 | Biological Activity (Antibacterial) | Reference |
| Epimer 1 | 3β-OH (natural) | Less Active | mdpi.com |
| Epimer 2 | 3α-OH (unnatural) | More Potent | mdpi.com |
Furthermore, the stereochemistry of the substituent itself, such as the geometry of a double bond within an ester group attached at C-3, can be a determining factor for activity. While direct SAR studies on the stereoisomers of the acrylate group in this compound are not extensively detailed, relevant insights can be drawn from derivatives with similar ester linkages. For example, a study on ursolic acid, an isomer of oleanolic acid, found that the cis-isomer of a 3-O-p-hydroxycinnamoyl derivative was slightly more effective in inhibiting tumor growth than its corresponding trans-isomer. sinica.edu.tw This highlights that the geometric configuration of the ester side chain significantly influences the molecule's biological profile.
The integrity of the pentacyclic scaffold is also considered important, although modifications at other positions have been explored. sinica.edu.tw For instance, in the related ursane (B1242777) series, the introduction of a 9α-OH group was found to be detrimental to antitumor activity, whereas a 2α-OH substituent had minimal influence. sinica.edu.tw These findings underscore that the stereochemical outcome of modifications across the entire triterpenoid structure, not just at the primary reaction sites, is a crucial consideration for designing potent and selective oleanolic acid-based therapeutic agents.
Advanced Research Methodologies and Computational Approaches
In Silico Modeling and Simulation
Computational methods have become indispensable for predicting the biological activities and mechanisms of action of oleanolic acid derivatives. These in silico techniques offer a rapid and cost-effective means to screen compounds and understand their interactions with biological targets at an atomic level.
Molecular docking simulates the binding of a ligand to a target protein, predicting its preferred orientation and binding affinity. This technique is crucial for identifying potential protein targets and understanding the structural basis of a compound's activity. Studies on oleanolic acid and its derivatives have identified interactions with several key proteins involved in inflammatory and disease pathways.
For instance, computational studies have explored the binding of oleanolic acid to various targets:
Integrin αM-I domain: Molecular docking revealed that oleanolic acid selectively binds to an allosteric pocket within the I domain of integrin αM (αM-I domain). frontiersin.orgnih.govresearchgate.netnih.gov This binding specifically occurs when the domain is in its extended-open, high-affinity conformation. frontiersin.orgnih.govnih.gov
NF-κB Pathway Proteins: Docking studies have shown that oleanolic acid and its derivatives can interact with key components of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com A similar interaction pattern with the p65 subunit of NF-κB is observed for both oleanolic acid and lupeol (B1675499) derivatives, which correlates with their ability to inhibit the binding of p65 to DNA. mdpi.comresearchgate.net In silico analyses have also predicted significant binding interactions between oleanolic acid and proteins such as p65, JNK, and NF-κB itself. researchgate.net Furthermore, molecular docking has been used to analyze potential interactions with TNF-α, another protein related to the NF-κB pathway. nih.govdntb.gov.ua
Other Inflammatory Targets: Docking studies have also predicted that oleanolic acid can bind to other inflammatory mediators, including the p38 mitogen-activated protein kinase (MAPK) and the IL-1 receptor. researchgate.net
Nrf2: The interaction between oleanolic acid and Nuclear factor erythroid 2-related factor 2 (Nrf2) has also been predicted through in silico docking. researchgate.net
| Target Protein | Key Findings | Source(s) |
|---|---|---|
| Integrin αM-I domain | Binds to an allosteric site in the extended-open conformation. | frontiersin.orgnih.govnih.gov |
| NF-κB (p65 subunit) | Interacts with the p65 subunit, inhibiting its binding to DNA. | mdpi.comresearchgate.netresearchgate.net |
| JNK | Predicted to have significant binding interactions. | researchgate.net |
| p38 MAPK | Predicted to bind with the protein. | researchgate.net |
| IL-1 receptor | Predicted to have significant binding properties. | researchgate.net |
| TNF-α | Potential interactions revealed through molecular docking. | nih.govdntb.gov.ua |
| Nrf2 | Significant predicted binding properties identified. | researchgate.net |
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, revealing conformational changes and the stability of ligand-protein complexes.
In the case of oleanolic acid's interaction with the integrin αM-I domain, MD simulations have shown that the compound can increase the flexibility of the α7 helix. frontiersin.orgnih.govfrontiersin.org This increased flexibility promotes the movement of the helix away from the N-terminus, which may facilitate the conversion of the αM-I domain from a closed to an open conformation. frontiersin.orgfrontiersin.org These simulations, which can be run for hundreds of nanoseconds, offer a view of the atomic-level interactions, such as hydrogen bonds and van der Waals forces, that stabilize the compound in its binding pocket. frontiersin.orgtandfonline.com Similar MD simulation analyses have been conducted to study the potential interactions of oleanolic acid derivatives with proteins like TNF-α and NF-κB. nih.gov
Metadynamics is an enhanced sampling technique used to explore the free energy landscape of a system and calculate the free energy changes associated with specific molecular events, such as conformational changes or ligand binding. sissa.it
This methodology was applied to study the conformational transition of the integrin αM-I domain. frontiersin.org The simulations revealed that the presence of oleanolic acid destabilizes the local energy minimum of the αM-I domain's open conformation, partly by disturbing the interactions between the α1 and α7 helices. frontiersin.orgnih.govfrontiersin.org The free energy profile calculated from these simulations showed that oleanolic acid lowers the energy barrier required for the α7 helix to move from the extended-closed to the extended-open conformation, thereby shifting the equilibrium toward the active, open state. frontiersin.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. insilico.eu
QSAR models have been developed for oleanolic acid and its derivatives to predict their pharmacological activities. mdpi.com For example, a QSAR model was established to examine the relationship between the physicochemical properties of oleanolic acid and its ability to permeate the blood-brain barrier (BBB). mdpi.com Such predictive models are valuable for guiding the design of new derivatives with improved properties, allowing researchers to evaluate the potential of a compound before its synthesis. mdpi.com
Metadynamics Simulations for Free Energy Landscapes
High-Throughput Screening for Derivative Libraries
High-throughput screening (HTS) allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. While large-scale HTS for oleanolic acid acrylate (B77674) has not been extensively documented, smaller-scale screening of derivative libraries has been crucial for identifying lead compounds.
A study involving a small library of four oleanolic acid derivatives—acrylate (D1), methacrylate (B99206) (D2), methyl fumarate (B1241708) (D3), and ethyl fumarate (D4)—used pharmacological screening in animal models to evaluate their antidepressant-like effects. nih.gov In the forced swimming test, oleanolic acid acrylate (D1) was identified as the most promising derivative. nih.gov This was followed by functional assays, such as a fluorescent-based assay to detect inhibition of monoamine oxidase (MAO), to further characterize its activity. nih.gov The principles of HTS are often applied in such contexts to efficiently test multiple derivatives and identify those with the highest potential for further development. mdpi.com
Mechanistic Investigations at the Molecular and Cellular Levels
Unraveling the precise molecular and cellular mechanisms of oleanolic acid derivatives is key to understanding their therapeutic potential. These investigations often build upon initial findings from computational and screening studies.
For this compound: Mechanistic studies revealed that its antidepressant-like effect is mediated through the serotonergic system. The effect was blocked by a selective serotonin (B10506) 5-HT1A receptor antagonist (WAY-100635). nih.gov Functional binding assays confirmed that this compound acts as an agonist at the 5-HT1A receptor and is also a moderate and selective inhibitor of the enzyme MAO-A. nih.govcaymanchem.com
For Oleanolic Acid and Other Derivatives: At the molecular level, these compounds are known to modulate multiple signaling pathways. A significant mechanism is the interference with the NF-κB pathway. nih.gov Studies in leukemia cells showed that certain derivatives inhibit the binding of the NF-κB p65 subunit to DNA and can increase the levels of IκB-α, an inhibitor protein that prevents NF-κB's translocation to the nucleus. mdpi.comresearchgate.net Other research has demonstrated that oleanolic acid suppresses NF-κB signaling by reducing the expression of MafK, a protein that modulates p65 acetylation. nih.gov In macrophages, oleanolic acid has been shown to induce the clustering of integrin αM, a process linked to its allosteric activation. frontiersin.orgnih.gov
| Compound | Mechanism | Cellular/Molecular Effect | Source(s) |
|---|---|---|---|
| This compound | Serotonergic Modulation | Acts as an agonist at 5-HT1A receptors; selectively inhibits MAO-A. | nih.govcaymanchem.com |
| Oleanolic acid and its derivatives | NF-κB Pathway Inhibition | Inhibits p65-DNA binding; increases IκB-α levels; suppresses MafK expression. | mdpi.comresearchgate.netnih.gov |
| Oleanolic acid | Integrin Modulation | Induces clustering of integrin αM on macrophages by promoting an active conformation. | frontiersin.orgnih.gov |
Gene Expression Profiling (e.g., Gene Array Studies)
Currently, there is a lack of publicly available scientific literature detailing gene expression profiling or gene array studies conducted specifically on this compound. While research on the parent compound, oleanolic acid, has shown modulation of various genes involved in inflammation, oxidative stress, and cancer pathways, similar comprehensive transcriptomic analyses for the acrylate derivative have not been reported. mdpi.comnih.govpreprints.orgnih.govaging-us.com Future research employing techniques such as microarray and RNA-sequencing on cells or tissues treated with this compound would be invaluable in identifying the specific genes and genetic pathways that are modulated by this compound.
Protein-Ligand Interaction Assays
The direct interaction of this compound with specific protein targets has been investigated through various binding and functional assays. These studies have been instrumental in identifying the molecular targets responsible for its observed pharmacological effects.
One of the key findings is the compound's activity at the serotonin 1A (5-HT1A) receptor. nih.govsemanticscholar.orgcsic.es A [35S]GTPγS binding assay, a functional assay that measures G-protein activation upon ligand binding, was performed using mouse hippocampal homogenates. mdpi.comnih.gov In this assay, this compound was identified as an agonist of the 5-HT1A receptor. mdpi.comnih.govsemanticscholar.org
Furthermore, this compound has been shown to be a selective inhibitor of monoamine oxidase-A (MAO-A) over monoamine oxidase-B (MAO-B). mdpi.comnih.govsemanticscholar.org An in vitro inhibition assay using recombinant human MAO-A and MAO-B determined the compound's inhibitory concentrations. mdpi.combmbreports.org
The table below summarizes the key findings from protein-ligand interaction assays for this compound.
| Target Protein | Assay Type | Key Finding | Value | Reference |
|---|---|---|---|---|
| Serotonin 1A (5-HT1A) Receptor | [35S]GTPγS Binding Assay | Agonist activity | EC50 = 0.79 µM | mdpi.comnih.gov |
| Potency | pEC50 = 6.1 ± 0.1 | semanticscholar.orgcsic.es | ||
| Intrinsic activity | Emax = 26 ± 2.0% | semanticscholar.orgcsic.es | ||
| Monoamine Oxidase-A (MAO-A) | Inhibition Assay | Inhibitory activity | IC50 = 48.8 µM | mdpi.comnih.gov |
| Monoamine Oxidase-B (MAO-B) | Inhibition Assay | Inhibitory activity | IC50 > 100 µM | mdpi.comnih.gov |
Cell Signaling Pathway Analysis (e.g., Western Blot, Immunofluorescence)
As of the current available scientific literature, specific studies employing methods like Western Blot or Immunofluorescence to analyze cell signaling pathways directly modulated by this compound are not documented. Research has extensively focused on the parent compound, oleanolic acid, revealing its influence on numerous signaling cascades, including NF-κB, PI3K/Akt/mTOR, and MAPK/ERK pathways. researchgate.netresearchgate.netnih.govmdpi.com
While direct evidence for this compound is pending, its demonstrated activity as a 5-HT1A receptor agonist and MAO-A inhibitor implies an engagement with specific cell signaling pathways. semanticscholar.orgcsic.es Agonism at the 5-HT1A receptor, a G-protein coupled receptor, typically initiates downstream signaling cascades involving the inhibition of adenylyl cyclase and modulation of various kinases. Inhibition of MAO-A, an enzyme critical in the degradation of neurotransmitters like serotonin, would lead to increased synaptic availability of these signaling molecules. However, detailed investigations using techniques such as Western blot to probe for changes in phosphorylation status of key signaling proteins (e.g., Akt, ERK, GSK-3β) or immunofluorescence to visualize the subcellular localization of pathway components following treatment with this compound are needed to fully delineate its mechanism of action at the cellular level.
Challenges and Future Directions in Oleanolic Acid Acrylate Research
Overcoming Research Limitations
A significant hurdle in the study of OAA is likely inherited from its parent compound, oleanolic acid (OA), which is characterized by low aqueous solubility and poor intestinal permeability. spandidos-publications.com These properties can limit its bioavailability and, consequently, its effectiveness in various experimental models. spandidos-publications.comthieme-connect.com According to the Biopharmaceutical Classification System (BCS), OA is a Class IV drug, signifying both low solubility and low permeability. spandidos-publications.com
To counter these limitations in a research context, several strategies applied to OA can be extrapolated to OAA. Chemical modification of the OA structure is a primary approach to enhance its physicochemical properties. nih.govmdpi.com The creation of derivatives, such as OAA itself, represents an effort to improve upon the parent molecule. nih.gov Further modifications, including the introduction of ionic groups or hydrophilic moieties, have been shown to increase the water solubility of OA derivatives. mdpi.com
Another critical area of development is the formulation of advanced dosage forms. For research purposes, overcoming solubility issues is paramount for achieving accurate and reproducible results in cell-based assays and in vivo studies. Techniques that have shown promise for OA and could be applied to OAA include:
Solid Dispersions: Creating solid dispersions of OA with hydrophilic polymers like Poloxamer 188, Poloxamer 407, and γ-cyclodextrin has been shown to significantly enhance its dissolution rate and permeability. mdpi.com
Nanoparticles and Nanosuspensions: Reducing particle size to the nanometer scale increases the surface area for dissolution. saspublishers.com Nanosuspensions of OA have demonstrated a dramatic increase in dissolution rate compared to the micronized drug. saspublishers.com
Liposomes and Micelles: Encapsulating OA or its derivatives in lipid-based carriers such as liposomes and micelles can improve solubility and delivery to target cells in research models. nih.govresearchgate.net
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can significantly increase the solubility and oral bioavailability of OA, with studies showing a more than 1000-fold increase in solubility. nih.govunifi.it
Future research on OAA must systematically explore these formulation strategies to ensure its effective delivery and reliable performance in experimental settings.
Exploration of Novel Molecular Targets
Initial research has identified Oleanolic Acid Acrylate (B77674) as an agonist of the serotonin (B10506) 5-HT1A receptor and a selective inhibitor of monoamine oxidase A (MAO-A). These targets are associated with its observed antidepressant-like and anxiolytic activities in animal models. However, the broader pharmacological landscape of the parent oleanolic acid suggests that OAA may interact with a wider array of molecular targets.
Derivatives of oleanolic acid have been shown to modulate several key signaling pathways involved in various cellular processes. google.com The exploration of these pathways for OAA could unveil novel research applications. Potential areas for investigation include:
Inflammatory Pathways: OA and its derivatives are known to inhibit inflammatory processes. jst.go.jp For instance, they can target the NLRP3 inflammasome and the NF-κB signaling pathway, which are crucial in the inflammatory response. jst.go.jp
Metabolic Regulation: OA derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator in the insulin-signaling pathway, making it a target for metabolic disease research. researchgate.net Furthermore, OA can modulate metabolic nuclear receptors such as FXR, PPAR, and LXR, which play vital roles in metabolism. nih.gov
Antiviral Activity: Some OA derivatives have shown potential in inhibiting viral replication. For example, one derivative, AXX-18, was found to inhibit the expression of Herpes Simplex Virus 1 (HSV-1) genes. mdpi.com
Cancer-Related Targets: Research on other OA derivatives has identified targets relevant to cancer research, such as Stearoyl-CoA Desaturase (SCD), which is involved in lipid metabolism reprogramming in cancer cells. ascopubs.org
Future research should therefore employ target identification and validation studies to explore whether OAA interacts with these or other novel molecular targets, thereby expanding its potential utility in various fields of biomedical research.
Development of Advanced Delivery Systems for Research Applications
To fully probe the biological activities of OAA in a laboratory setting, the development of advanced delivery systems is crucial. These systems are designed to overcome the aforementioned solubility and permeability challenges, ensuring that the compound reaches its target in a sufficient concentration to elicit a response. For research applications, excluding clinical use, the focus is on achieving consistency, stability, and ease of use in experimental protocols.
Several delivery platforms have been successfully developed for the parent compound, oleanolic acid, and are directly applicable to OAA research:
Lipid-Based Nanocarriers: This category includes liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). nih.gov These systems can encapsulate lipophilic compounds like OAA, improving their dispersion in aqueous media used in cell culture and for in vivo administration. nih.gov PEGylated liposomes, for instance, have been studied as a delivery system for OA. nih.gov
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate OAA, potentially offering controlled release of the compound over time. thieme-connect.com
Phospholipid Complexes: The formation of complexes between OAA and phospholipids (B1166683) can enhance its solubility and permeability. unifi.it
Molecularly Imprinted Polymers: For selective separation and targeted delivery in complex biological samples, novel materials like molecularly imprinted aerogels have been developed for oleanolic acid, a technique that could be adapted for OAA. exlibrisgroup.com
The table below summarizes various delivery systems developed for oleanolic acid that could be adapted for OAA research applications.
| Delivery System | Description | Potential Research Application |
| Solid Dispersions | Dispersion of the compound in a hydrophilic polymer matrix. | Enhancing dissolution for in vitro assays. mdpi.com |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure compound. | Improving bioavailability for in vivo animal studies. saspublishers.com |
| Liposomes | Vesicles composed of a lipid bilayer. | Cellular uptake studies and targeted delivery research. nih.gov |
| Micelles | Self-assembling colloidal particles with a hydrophobic core and hydrophilic shell. | Solubilizing OAA in aqueous buffers for biochemical assays. researchgate.net |
| SMEDDS | Isotropic mixtures of oils, surfactants, and cosolvents. | Facilitating oral administration in animal research models. unifi.it |
Future efforts should focus on tailoring these delivery systems specifically for OAA, characterizing their properties, and validating their performance in relevant research models.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a deeper and more holistic understanding of the mechanisms of action of Oleanolic Acid Acrylate, the integration of multi-omics data is a powerful and necessary future direction. This approach moves beyond a single-target focus to a systems-level view of the biological effects of the compound. High-throughput technologies allow for the simultaneous measurement of thousands of molecules, providing a comprehensive snapshot of cellular responses.
Recent studies on oleanolic acid and its derivatives have begun to leverage these approaches:
Transcriptomics and Microbiome Analysis: One study integrated transcriptomics with 16S rRNA sequencing of the gut microbiome to elucidate how oleanolic acid exerts its anti-tumor effects in a breast cancer model, revealing a connection between the compound, gut bacteria like Lactobacillus, and immune-related pathways. nih.gov
Multi-omics and Target Identification: In another example, multi-omics association combined with molecular docking was used to identify Stearoyl-CoA Desaturase (SCD) as the direct target of a novel oleanolic acid derivative in overcoming drug resistance in breast cancer. ascopubs.org
Metabolomics and Transcriptomics: The biosynthetic pathways of triterpenoids, including oleanolic acid, in plants have been investigated using integrated metabolomic and transcriptomic analyses. mdpi.com
For OAA, a multi-omics strategy could involve treating relevant cell lines or animal models with the compound and then performing a combination of genomics, transcriptomics (RNA-Seq), proteomics, and metabolomics analyses. This would allow researchers to:
Identify all genes and proteins whose expression is significantly altered by OAA.
Map the signaling pathways that are most affected.
Discover novel biomarkers of OAA activity.
Generate new hypotheses about its molecular mechanisms and potential off-target effects.
The integration of these large datasets requires sophisticated bioinformatics tools and represents a key frontier for elucidating the complete biological profile of OAA.
Collaborative Research Frameworks for OAA Derivative Discovery and Development
The discovery and development of novel derivatives of oleanolic acid, including further modifications of OAA, necessitate a collaborative research framework. The complexity of modern drug discovery and chemical probe development means that a single laboratory is unlikely to possess all the necessary expertise and resources.
Effective collaborative frameworks would bring together experts from various disciplines:
Medicinal Chemistry: For the rational design and synthesis of new OAA analogues with improved potency, selectivity, and pharmacokinetic properties. dovepress.commdpi.com
Pharmacology and Biology: To conduct in vitro and in vivo screening of new derivatives to assess their biological activity and identify their molecular targets.
Formulation Science: To develop and optimize advanced delivery systems for promising new compounds.
Computational Biology and Bioinformatics: To analyze multi-omics data, perform molecular modeling and docking studies, and build predictive models of activity.
Structural Biology: To determine the three-dimensional structures of OAA or its derivatives bound to their protein targets, providing critical insights for structure-based drug design.
Such collaborations can be fostered through multi-institutional grants, academic-industrial partnerships, and open-science initiatives. By combining resources and expertise, the scientific community can accelerate the pace of discovery and more effectively translate basic research findings into a deeper understanding of the therapeutic and research potential of OAA and related compounds. The development of an indole-conjugated oleanolic acid analogue, for instance, involved contributions from researchers specializing in synthesis, cell-based assays, spectroscopy, and expression studies, highlighting the power of a multi-disciplinary approach. tandfonline.com
Q & A
Q. Advanced Research Focus
- In vivo models: Forced swimming test (FST) and tail suspension test (TST) in mice, with dose-response analysis (e.g., 10–50 mg/kg).
- Molecular assays: Radioligand binding studies for 5-HT1A receptor affinity and MAO-A inhibition assays (IC50 determination).
- Behavioral profiling: Anxiolytic activity via elevated plus maze (EPM) .
How should conflicting data on OAA’s molecular targets be addressed?
Advanced Research Focus
Contradictions (e.g., 5-HT1A agonism vs. STAT3 inhibition) require:
- Comparative studies: Co-administration with selective receptor antagonists (e.g., WAY-100635 for 5-HT1A).
- Multi-omics profiling: Transcriptomic or proteomic analysis to identify off-target effects.
- Dose-dependent analysis: Low vs. high doses may activate distinct pathways .
What models assess OAA’s anticancer potential?
Q. Basic Research Focus
- In vitro: Glioblastoma cell lines (U373) for proliferation assays (WST-8) and Western blotting (e.g., phosphorylated STAT3).
- In vivo: Xenograft models with tumor volume monitoring and immunohistochemistry for immune cell infiltration (e.g., TAMs) .
How can plant tissue culture enhance OAA derivative yields?
Advanced Research Focus
Optimize OA precursor production in Olea europaea callus cultures using:
- Elicitors: Methyl jasmonate (50–100 µM) to upregulate triterpenoid biosynthesis.
- Nutrient modulation: Sucrose (3–5% w/v) and nitrogen sources (e.g., NH4+/NO3− ratio).
- Permeabilization agents: Chitosan to improve metabolite secretion .
How is purity validated for novel OAA derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
